プロスタグランジンA2メチルエステル

概要

説明

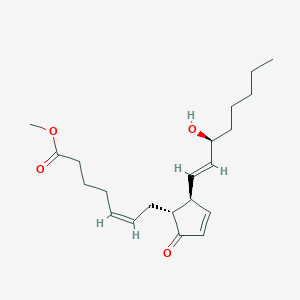

プロスタグランジンA2 メチルエステルは、プロスタグランジンファミリーのメンバーであるプロスタグランジンA2のメチル化誘導体です。プロスタグランジンは脂肪酸から誘導された脂質化合物であり、動物で様々なホルモン様作用を持っています。 プロスタグランジンA2は、ヒト精漿およびカリブ海の鞭のようなサンゴであるPlexaura homomallaから最初に単離されました 。 プロスタグランジンA2 メチルエステルは、その生物学的活性で知られており、様々な科学研究用途に使用されています .

2. 製法

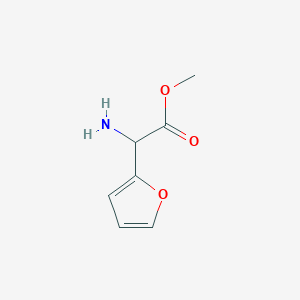

合成経路および反応条件: プロスタグランジンA2 メチルエステルの合成は、市販の化合物から始まり、いくつかのステップを必要とします。一般的な方法の1つは、以下のステップを含みます。

有機触媒ドミノ・アルドール反応: このステップでは、有機触媒を使用して、重要な中間体を生成します。

ミゾロキ・ヘック反応: この反応は、炭素-炭素結合を形成するために使用されます。

ウィッティヒ反応: このステップでは、アルデヒドまたはケトンからアルケンを生成します。

酸化-脱炭酸シーケンス: このステップは、必要な官能基を導入するために使用されます.

工業生産方法: プロスタグランジンA2 メチルエステルの工業生産は、通常、同様の合成経路をより大規模に行います。 生体触媒と化学酵素的方法を使用することで、合成の効率と選択性を向上させることができます .

科学的研究の応用

Prostaglandin A2 methyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of other prostaglandin derivatives.

Biology: It is used to study the biological effects of prostaglandins on various cellular processes.

Medicine: It is used in the development of drugs for the treatment of various diseases, including inflammation and cardiovascular diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

作用機序

プロスタグランジンA2 メチルエステルは、細胞表面の特定のプロスタグランジン受容体に結合することで作用を発揮します。この結合は細胞内シグナル伝達経路を活性化し、様々な生物学的効果をもたらします。 関与する分子標的と経路には、アデニル酸シクラーゼの活性化と環状アデノシン一リン酸(cAMP)の産生が含まれ、これらは細胞プロセスに対するプロスタグランジンの作用を仲介します .

類似化合物:

プロスタグランジンA1 メチルエステル: 構造がわずかに異なる類似の化合物です。

プロスタグランジンE2 メチルエステル: 異なる生物学的効果を持つ別のプロスタグランジン誘導体です。

プロスタグランジンF2α メチルエステル: 異なる研究用途で使用されるプロスタグランジン誘導体です.

独自性: プロスタグランジンA2 メチルエステルは、その特定の生物学的活性と特定のプロスタグランジン受容体に選択的に結合する能力により、独自です。 これは、科学研究と創薬にとって貴重な化合物となっています .

生化学分析

Biochemical Properties

Prostaglandin A2 methyl ester interacts with various enzymes, proteins, and other biomolecules. It is involved in the prostaglandin signaling pathway, which is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . The diversity of prostaglandin action is defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to .

Cellular Effects

Prostaglandin A2 methyl ester has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Disruption of normal prostanoid signaling, which Prostaglandin A2 methyl ester is a part of, is implicated in numerous disease states .

Molecular Mechanism

The mechanism of action of Prostaglandin A2 methyl ester involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of Prostaglandin A2 methyl ester change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Prostaglandin A2 methyl ester vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Prostaglandin A2 methyl ester is involved in the prostaglandin metabolic pathway. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Prostaglandin A2 methyl ester is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Prostaglandin A2 methyl ester and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin A2 methyl ester involves several steps, starting from commercially available compounds. One common method includes the following steps:

Organocatalytic Domino-Aldol Reaction: This step involves the formation of a key intermediate using an organocatalyst.

Mizoroki-Heck Reaction: This reaction is used to form carbon-carbon bonds.

Wittig Reaction: This step involves the formation of alkenes from aldehydes or ketones.

Oxidation-Decarboxylation Sequence: This step is used to introduce the necessary functional groups.

Industrial Production Methods: Industrial production of prostaglandin A2 methyl ester typically involves similar synthetic routes but on a larger scale. The use of biocatalysts and chemoenzymatic methods can enhance the efficiency and selectivity of the synthesis .

化学反応の分析

反応の種類: プロスタグランジンA2 メチルエステルは、以下を含む様々な化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

一般的な試薬および条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

置換: ハロゲンと求核剤が一般的な試薬です.

生成される主な生成物: これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはカルボン酸の生成につながる可能性があり、還元はアルコールの生成につながる可能性があります .

4. 科学研究用途

プロスタグランジンA2 メチルエステルは、以下を含む幅広い科学研究用途を持っています。

化学: 他のプロスタグランジン誘導体の合成のための出発物質として使用されます。

生物学: 様々な細胞プロセスに対するプロスタグランジンの生物学的影響を研究するために使用されます。

医学: 炎症や心臓血管疾患など、様々な疾患の治療薬の開発に使用されています。

類似化合物との比較

Prostaglandin A1 methyl ester: A similar compound with a slightly different structure.

Prostaglandin E2 methyl ester: Another prostaglandin derivative with different biological effects.

Prostaglandin F2α methyl ester: A prostaglandin derivative used in different research applications.

Uniqueness: Prostaglandin A2 methyl ester is unique due to its specific biological activities and its ability to selectively bind to certain prostaglandin receptors. This makes it a valuable compound for scientific research and drug development .

特性

IUPAC Name |

methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h5,8,13-19,22H,3-4,6-7,9-12H2,1-2H3/b8-5-,15-13+/t17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBMOWIJGLUCFB-PMPHTVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

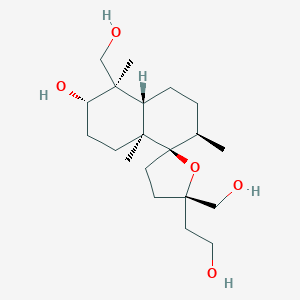

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

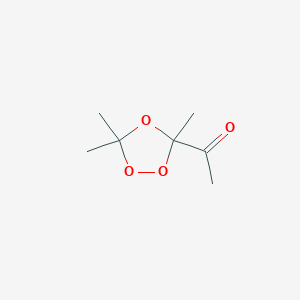

Q1: What makes Prostaglandin A2 methyl ester suitable for photochemical cycloaddition reactions?

A1: While the article does not delve into the specific reactivity properties of Prostaglandin A2 methyl ester, it highlights its use in photochemical cycloadditions with ethylene and allene []. This suggests the molecule possesses structural features amenable to these light-induced reactions. The presence of a cyclopentenone ring within the Prostaglandin A2 methyl ester structure is likely key, as cyclopentenones are known to readily undergo [2+2] photocycloadditions with alkenes like ethylene and allene.

Q2: How does the functional group at position 15 of Prostaglandin A2 derivatives influence the photochemical addition of allene?

A2: The research states that the photoadduct mixture resulting from the reaction between allene and Prostaglandin A2 derivatives varies depending on the functional group present at position 15 []. This suggests that the substituent at this position influences the regioselectivity and/or stereoselectivity of the photochemical addition reaction. The specific impact of different functional groups would require further investigation beyond the scope of this article.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)

![Glycine, N-[(ethylamino)thioxomethyl]- (9CI)](/img/structure/B163746.png)

![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)

![1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one](/img/structure/B163758.png)

![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)

![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B163762.png)